Cas no 29419-15-6 (7-fluoro-3,4-dihydro-1H-naphthalen-2-one)
7-fluoro-3,4-dihydro-1H-naphthalen-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-Fluoro-2-tetralone
- 5-Fluoro-3,4-dihydronaphthalen-2(1H)-one
- 7-Fluoro-2-tetralone
- 7-fluoro-3,4-dihydro-1H-naphthalen-2-one
- 7-Fluor-2-tetralon
- 7-fluoro-1,2,3,4-tetrahydro-2-naphthalenone
- 7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one
- 7-fluoro-3,4-dihydronaphthalen-2(1H)-one
- 7-Fluortetral-2-on
- 2(1H)-Naphthalenone, 7-fluoro-3,4-dihydro-
- PubChem18147
- PubChem17908
- 2(1H)-Naphthalenone,7-fluoro-3,4-dihydro-
- AMOT0711
- NQMQVBHBOBSOSZ-UHFFFAOYSA-
- NQMQVBHBOBSOSZ-UHFFFAOYSA-N
- 3395AH
- AB17129
- 7-Fluoro-3,4-dihydro-2(1H)-naphthalenone
- 7-fluoranyl-3
- 7-fluoro-3, 4-dihydro-1H-naphthalen-2-one
- AM9272
- MFCD04038615
- InChI=1/C10H9FO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2
- EN300-1699560
- AKOS006294645
- AS-30718
- 29419-15-6
- CS-B0111
- FT-0647591
- A819900
- SCHEMBL3267926
- DTXSID90408475
-
- MDL: MFCD04038615
- Inchi: 1S/C10H9FO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6H2
- InChI Key: NQMQVBHBOBSOSZ-UHFFFAOYSA-N
- SMILES: FC1C=CC2=C(C=1)CC(CC2)=O
Computed Properties
- Exact Mass: 164.06400
- Monoisotopic Mass: 164.063743068g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
- XLogP3: 1.7
Experimental Properties
- Density: 1.198
- Boiling Point: 265.5 °C at 760 mmHg
- Flash Point: 265.5 °C at 760 mmHg
- Refractive Index: 1.542
- PSA: 17.07000
- LogP: 1.88350
7-fluoro-3,4-dihydro-1H-naphthalen-2-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
7-fluoro-3,4-dihydro-1H-naphthalen-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0131-1g |
7-Fluoro-3,4-dihydro-1H-naphthalen-2-one |
29419-15-6 | 96% | 1g |
3052.95CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0131-5g |
7-Fluoro-3,4-dihydro-1H-naphthalen-2-one |
29419-15-6 | 96% | 5g |
12211.81CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0131-500mg |
7-Fluoro-3,4-dihydro-1H-naphthalen-2-one |
29419-15-6 | 96% | 500mg |
1950.5CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0131-250mg |
7-Fluoro-3,4-dihydro-1H-naphthalen-2-one |
29419-15-6 | 96% | 250mg |
1399.27CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0131-100mg |
7-Fluoro-3,4-dihydro-1H-naphthalen-2-one |
29419-15-6 | 96% | 100mg |
1127.9CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0131-50mg |
7-Fluoro-3,4-dihydro-1H-naphthalen-2-one |
29419-15-6 | 96% | 50mg |
983.73CNY | 2021-05-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F79660-1g |
5-Fluoro-2-tetralone |
29419-15-6 | 98% | 1g |
¥8372.0 | 2023-09-07 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F79660-250mg |
5-Fluoro-2-tetralone |
29419-15-6 | 98% | 250mg |
¥2852.0 | 2023-09-07 | |
| TRC | B440400-10mg |
7-fluoro-3,4-dihydro-1H-naphthalen-2-one |
29419-15-6 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B440400-50mg |
7-fluoro-3,4-dihydro-1H-naphthalen-2-one |
29419-15-6 | 50mg |
$ 115.00 | 2022-06-07 |
7-fluoro-3,4-dihydro-1H-naphthalen-2-one Suppliers
7-fluoro-3,4-dihydro-1H-naphthalen-2-one Related Literature
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 7-fluoro-3,4-dihydro-1H-naphthalen-2-one
7-Fluoro-3,4-Dihydro-1H-Naphthalen-2-One: A Comprehensive Overview
7-Fluoro-3,4-dihydro-1H-naphthalen-2-one (CAS No. 29419-15-6) is a fascinating compound with a unique structure and diverse applications. This compound belongs to the family of naphthoquinones, which are known for their aromatic stability and versatile reactivity. The presence of a fluorine atom at the 7-position introduces additional electronic effects, making this compound particularly interesting for both academic and industrial research.
The molecular structure of 7-fluoro-3,4-dihydro-1H-naphthalen-2-one consists of a naphthalene ring system with a ketone group at position 2 and a fluorine substituent at position 7. The dihydro configuration at positions 3 and 4 introduces a degree of unsaturation, which influences the compound's electronic properties and reactivity. This structure has been extensively studied in the context of its potential applications in pharmaceuticals, agrochemicals, and materials science.
Recent studies have highlighted the role of 7-fluoro-3,4-dihydro-1H-naphthalen-2-one as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have explored its use in the development of novel antibiotics and anticancer agents. The fluorine substituent at position 7 has been shown to enhance the compound's lipophilicity, which is a critical property for drug delivery systems. Furthermore, the dihydro configuration at positions 3 and 4 has been found to influence the compound's ability to interact with biological targets, making it a valuable tool in medicinal chemistry.
In addition to its role in drug discovery, 7-fluoro-3,4-dihydro-1H-naphthalen-2-one has also been investigated for its potential in organic electronics. The compound's aromaticity and electron-withdrawing fluorine group make it a promising candidate for use in organic semiconductors and light-emitting diodes (LEDs). Recent advancements in materials science have demonstrated that this compound can be incorporated into polymer blends to enhance their electrical properties, paving the way for its use in next-generation electronic devices.
The synthesis of 7-fluoro-3,4-dihydro-1H-naphthalen-2-one has been optimized through various methodologies. Traditional approaches involve Friedel-Crafts acylation followed by fluorination, but modern techniques now utilize more efficient catalysts and reaction conditions. For example, the use of transition metal catalysts has enabled the synthesis of this compound with higher yields and improved purity. These advancements have made it easier to scale up production for industrial applications.
From an environmental perspective, 7-fluoro-3,4-dihydro-1H-naphthalen-2-one has been studied for its biodegradability and toxicity profiles. Research indicates that the compound exhibits moderate biodegradability under aerobic conditions, which is favorable for its safe disposal. However, further studies are required to fully understand its long-term environmental impact and potential risks to aquatic ecosystems.
In conclusion, 7-fluoro-3,4-dihydro-1H-naphthalen-2-one (CAS No. 29419-156) is a multifaceted compound with significant potential across various fields. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as an important molecule in contemporary chemical research. As ongoing studies continue to uncover new insights into its properties and uses, this compound is poised to play an increasingly vital role in both academic and industrial settings.
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